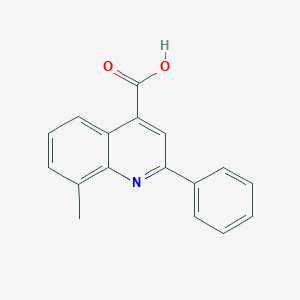

8-Methyl-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-6-5-9-13-14(17(19)20)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNHBYHNBLIQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353590 | |

| Record name | 8-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-34-9 | |

| Record name | 8-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Methyl-2-phenylquinoline-4-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic Acid

For professionals in chemical research and drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Specifically, the 2-phenylquinoline-4-carboxylic acid framework is a key component in molecules designed as inhibitors for various enzymes and as therapeutic agents.[3][4][5] This guide provides a detailed technical overview of the primary synthetic pathways to a specific, important analog: this compound.

This document moves beyond simple procedural lists to offer insights into the mechanistic underpinnings of these reactions, providing the causal logic necessary for experimental optimization and troubleshooting. The protocols described are grounded in established, authoritative chemical literature to ensure reliability and reproducibility.

Core Synthetic Strategies: A Comparative Overview

The construction of the quinoline-4-carboxylic acid core is predominantly achieved through two powerful and versatile named reactions: the Doebner Reaction and the Pfitzinger Reaction . The choice between these pathways often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

| Feature | Doebner Reaction | Pfitzinger Reaction |

| Reactants | Aromatic Amine, Aldehyde, Pyruvic Acid | Isatin Derivative, Carbonyl Compound (with α-methylene) |

| Key Bond Formations | C-C and C-N bond formation via condensation and cyclization | C-C and C-N bond formation via condensation and cyclization |

| Catalyst/Conditions | Typically acid-catalyzed (Brønsted or Lewis), reflux temperatures | Strong base (e.g., KOH), reflux temperatures |

| Advantages | Readily available and diverse starting anilines and aldehydes | High yields, good for specific substitution patterns |

| Disadvantages | Can have lower yields with electron-deficient anilines[6] | Requires synthesis of specific substituted isatin precursors |

Pathway I: The Doebner Reaction

The Doebner reaction is a three-component condensation that provides a direct and convergent route to 2-substituted quinoline-4-carboxylic acids.[7][8] It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid.

Principle and Mechanism

The reaction is understood to proceed through several key stages. First, the aromatic amine (o-toluidine) and the aldehyde (benzaldehyde) react to form an imine (Schiff base). Concurrently, pyruvic acid can form an enolate. The crucial C-C bond is formed when the enolate of pyruvic acid attacks the imine. This is followed by an intramolecular cyclization where the amino group attacks one of the carbonyl carbons. The final steps involve dehydration and a critical oxidation step to aromatize the newly formed heterocyclic ring, yielding the stable quinoline product.[6] The oxidation is often facilitated by an excess of the imine acting as a hydrogen acceptor.[6]

Synthesis of this compound via Doebner Reaction

To synthesize the target molecule, the specific reactants are:

-

Aromatic Amine: o-Toluidine (2-methylaniline)

-

Aldehyde: Benzaldehyde

-

Keto-acid: Pyruvic acid

Experimental Protocol: Doebner Reaction

This protocol is a representative procedure adapted from established methodologies for the synthesis of quinoline-4-carboxylic acids.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1 equivalent), benzaldehyde (1 equivalent), and ethanol (as solvent).

-

Initial Reflux: Heat the mixture to reflux for approximately 30 minutes to facilitate the formation of the imine intermediate.

-

Addition of Pyruvic Acid: Dissolve pyruvic acid (1.1 equivalents) in a minimal amount of ethanol. Add this solution dropwise to the refluxing reaction mixture over 20-30 minutes.

-

Main Reaction: Maintain the reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

-

If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product, this compound.

Pathway II: The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and often high-yielding route, particularly when specific substituted isatins are accessible.[9][10] It is a base-catalyzed condensation between an isatin and a carbonyl compound possessing an α-methylene group.[11]

Principle and Mechanism

The reaction mechanism begins with the hydrolysis of the amide bond within the isatin ring by a strong base (e.g., potassium hydroxide), opening the ring to form a keto-anilino-acid intermediate (an isatinate).[10] This intermediate then condenses with the carbonyl compound (acetophenone) to form an imine, which rapidly tautomerizes to the more stable enamine. The final steps involve an intramolecular cyclization followed by a dehydration (aromatization) step to furnish the quinoline-4-carboxylic acid product.[9][10]

Synthesis of this compound via Pfitzinger Reaction

To achieve the desired substitution pattern for the target molecule, the specific reactants are:

-

Isatin Derivative: 7-Methylisatin

-

Carbonyl Compound: Acetophenone

Experimental Protocol: Pfitzinger Reaction

This protocol is based on general procedures for the Pfitzinger condensation.[9][12][13]

-

Preparation of Base Solution: In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. Stir until the KOH pellets are completely dissolved. Caution: This process is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 7-methylisatin (1 equivalent). Stir at room temperature for 30-45 minutes. The color of the mixture typically changes as the isatin ring opens to form the potassium isatinate.

-

Addition of Carbonyl: Add acetophenone (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours.[12][13] Monitor the reaction for completion by TLC.

-

Workup and Isolation:

-

After cooling to room temperature, remove the bulk of the ethanol by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove any unreacted acetophenone and other neutral impurities.

-

Carefully acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent.

Conclusion

The synthesis of this compound is reliably achieved through two primary, well-established pathways: the Doebner and Pfitzinger reactions. The Doebner reaction offers a convergent, three-component approach ideal for situations where substituted anilines and aldehydes are readily available. The Pfitzinger reaction, while requiring a specific isatin precursor, often provides high yields and a straightforward purification process. The selection of the optimal route will depend on a strategic assessment of starting material availability, scalability requirements, and the specific expertise of the research team. Both methods are foundational in heterocyclic chemistry and provide robust platforms for accessing this important class of molecules for further investigation in drug discovery and materials science.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of quinoline from benzaldehyde (26), and 2‐oxopropanoic... Retrieved from [Link]

-

MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of aniline with phenylacetylene and benzaldehyde produces quinolines 8. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyruvic acid. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in... Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved from [Link]

-

LookChem. (n.d.). This compound - Antimex Chemical Limied. Retrieved from [Link]

-

SlideShare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

-

YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of amino-quinoline. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 8-Methyl-2-phenylquinoline-4-carboxylic acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among these, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential, exhibiting properties ranging from antibacterial and anti-inflammatory to anticancer.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 8-Methyl-2-phenylquinoline-4-carboxylic acid, delving into its chemical properties, synthesis, and potential as a pharmacological agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from closely related analogs.

Core Chemical Attributes

A summary of the key chemical identifiers and predicted properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 107027-34-9 | [3] |

| Molecular Formula | C₁₇H₁₃NO₂ | [3][4] |

| Molecular Weight | 263.29 g/mol | [3] |

| Predicted XlogP | 3.7 | [4] |

| Predicted Hydrogen Bond Donor Count | 1 | [5] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [5] |

| Predicted Rotatable Bond Count | 2 | [5] |

Table 1: Core Chemical Attributes of this compound.

Spectroscopic Profile

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and phenyl rings, typically in the range of 7.0-9.0 ppm. A singlet corresponding to the methyl group at the 8-position would likely appear in the upfield region, around 2.5-2.8 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a larger number of signals corresponding to the 17 carbon atoms in the molecule. The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the 165-175 ppm range. The aromatic carbons will resonate between 120-150 ppm, and the methyl carbon will appear in the upfield region, around 20-25 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic quinoline and phenyl rings in the 1600-1450 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic and methyl protons, typically appearing just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 263. The fragmentation pattern is expected to involve the loss of the carboxylic acid group (•COOH, 45 Da) to give a fragment at m/z 218, followed by further fragmentation of the quinoline ring system.[6]

Synthesis of this compound

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods. These reactions offer a versatile and efficient route to this class of compounds.

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of this compound, the reactants would be 2-methylaniline, benzaldehyde, and pyruvic acid.

The reaction proceeds through the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. The resulting intermediate undergoes intramolecular cyclization and subsequent oxidation to yield the final quinoline product.

Figure 1: Workflow for the Doebner Reaction.

-

To a round-bottom flask, add equimolar amounts of 2-methylaniline, benzaldehyde, and pyruvic acid in a suitable solvent such as ethanol.

-

The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] To synthesize this compound via this route, one would start with 7-methylisatin and acetophenone.

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[7]

Figure 2: Workflow for the Pfitzinger Reaction.

-

Dissolve 7-methylisatin in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide.

-

Add acetophenone to the reaction mixture.

-

Reflux the mixture for an extended period, typically 12-24 hours.

-

After cooling, the reaction mixture is diluted with water and acidified (e.g., with acetic acid) to precipitate the carboxylic acid product.

-

The solid is collected by filtration, washed with water, and can be purified by recrystallization.[7][8]

Mechanism of Action and Biological Activity

The biological activities of quinoline-4-carboxylic acid derivatives are diverse, with significant potential in oncology.[1] A particularly promising area of research is their activity as histone deacetylase (HDAC) inhibitors.[9][10][11]

Quinoline Derivatives as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[12][13] HDAC inhibitors can reverse this process, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[8][9]

The general pharmacophore model for an HDAC inhibitor consists of three key components:

-

A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme.

-

A linker region that connects the ZBG to the cap group.

-

A cap group that interacts with the surface of the enzyme, often providing selectivity for different HDAC isoforms.

The 2-phenylquinoline-4-carboxylic acid scaffold can serve as a versatile cap group in the design of novel HDAC inhibitors.[8][14] The aromatic rings of the quinoline system can engage in hydrophobic and π-π stacking interactions with amino acid residues at the rim of the HDAC active site.

Figure 3: General mechanism of HDAC inhibition by a quinoline-based inhibitor.

Other Potential Biological Activities

Beyond their potential as HDAC inhibitors, quinoline-4-carboxylic acid derivatives have been investigated for a range of other biological activities, including:

-

Antibacterial activity: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[15][16]

-

Anti-inflammatory activity: Certain derivatives have demonstrated the ability to reduce inflammation in cellular models.[17]

-

Antioxidant activity: The quinoline scaffold has been associated with radical scavenging properties.[18]

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, molecule within the broader class of quinoline-4-carboxylic acids. Its structural features suggest a high potential for biological activity, particularly in the realm of oncology as an HDAC inhibitor. The well-established synthetic routes to this compound make it readily accessible for further investigation.

Future research should focus on the definitive experimental characterization of its physicochemical and spectroscopic properties. Furthermore, a thorough evaluation of its biological activity against a panel of cancer cell lines and specific HDAC isoforms is warranted. Structure-activity relationship (SAR) studies, involving modifications at various positions of the quinoline and phenyl rings, could lead to the development of more potent and selective therapeutic agents.

References

-

Bala, A., et al. (Year). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

-

El-Sayed, M. A. A., et al. (Year). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

-

Li, L., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. PubMed. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed. [Link]

-

Fang, H., et al. (Year). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed. [Link]

-

Martino, E., et al. (2024). Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. Scilit. [Link]

-

Martino, E., et al. (2024). Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. Bentham Science. [Link]

-

MDPI. (Year). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

-

PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. PubChem. [Link]

-

PubChemLite. (n.d.). This compound (C17H13NO2). PubChemLite. [Link]

-

Hui, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

-

Chemical Papers. (Year). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Hui, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Hui, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. [Link]

-

PubChem. (n.d.). 2-(4-(Methylsulfonyl)phenyl)-8-phenyl-quinoline-4-carboxylic acid. PubChem. [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Doc Brown's Chemistry. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

mzCloud. (2016). 7 Methyl 2 phenylquinoline 4 carboxylic acid. mzCloud. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound,(CAS# 107027-34-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. PubChemLite - this compound (C17H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-(4-(Methylsulfonyl)phenyl)-8-phenyl-quinoline-4-carboxylic acid | C23H17NO4S | CID 45484442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chempap.org [chempap.org]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents | Scilit [scilit.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 15. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Whitepaper: Elucidating the Molecular Structure of 8-Methyl-2-phenylquinoline-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. 8-Methyl-2-phenylquinoline-4-carboxylic acid, a substituted quinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] This guide provides an in-depth, multi-technique framework for its complete molecular structure elucidation. We move beyond simple data reporting to explain the scientific rationale behind the selection of analytical techniques, the design of experiments, and the logic of data integration. By synergistically employing Mass Spectrometry (MS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Crystallography, we establish a self-validating workflow that ensures the unambiguous determination of the compound's constitution and conformation.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity, the first step is to confirm the fundamental molecular formula and weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that corresponds to a unique elemental composition.

Core Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

For a molecule containing a polar carboxylic acid group, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized and purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Data is acquired in both positive and negative ion modes to maximize information.

-

Positive Mode: Expect the protonated molecule [M+H]⁺.

-

Negative Mode: Expect the deprotonated molecule [M-H]⁻.

-

-

Mass Analyzer: A Time-of-Flight (TOF) analyzer is used to acquire high-resolution mass data (typically with <5 ppm mass accuracy).

-

Data Analysis: The measured m/z values are compared against the theoretical values for the expected molecular formula, C₁₇H₁₃NO₂.

Data Presentation: Expected Mass Spectrometry Data

| Adduct | Formula | Theoretical m/z | Observed m/z | Interpretation |

| [M+H]⁺ | C₁₇H₁₄NO₂⁺ | 264.1019 | ~264.1019 ± 5 ppm | Protonated molecular ion, confirming the molecular weight.[6] |

| [M-H]⁻ | C₁₇H₁₂NO₂⁻ | 262.0873 | ~262.0873 ± 5 ppm | Deprotonated molecular ion, provides complementary evidence.[6] |

| [M-COOH]⁺ | C₁₆H₁₃N⁺ | 219.1048 | Varies | Fragment ion from the loss of the carboxyl radical (45 Da).[4][7] |

| [M-CO₂]⁺ | C₁₆H₁₃N⁺ | 220.1070 | Varies | Fragment ion from the loss of carbon dioxide (44 Da).[4][7] |

Trustworthiness: The observation of the molecular ion within 5 ppm of its calculated mass provides extremely high confidence in the elemental composition, C₁₇H₁₃NO₂, and a molecular weight of 263.29 g/mol .[8] This foundational data validates that we are analyzing the correct target molecule.

Assembling the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

Initial Sketch: 1D NMR (¹H and ¹³C)

One-dimensional NMR provides an inventory of the proton and carbon environments within the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the carboxylic acid and avoids exchange of the acidic proton. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a broadband proton-decoupled carbon spectrum to observe each unique carbon as a singlet. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The structure of this compound suggests distinct regions in the NMR spectra.

-

¹H NMR:

-

Carboxylic Acid Proton (1H): A broad singlet, typically >13 ppm.

-

Aromatic Protons (9H): A complex, overlapping multiplet region between ~7.5 and 8.7 ppm. Protons on the quinoline core are generally deshielded and appear at higher chemical shifts compared to those on the phenyl ring.[9][10]

-

Methyl Protons (3H): A sharp singlet, expected around 2.5-2.7 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (1C): Expected around 167-170 ppm.

-

Aromatic Carbons (15C): Multiple signals in the 118-158 ppm range. Carbons attached to nitrogen (C2, C8a) and the phenyl-substituted carbon (C2) will have characteristic shifts.

-

Methyl Carbon (1C): A signal in the aliphatic region, typically around 20-25 ppm.

-

The Blueprint: 2D NMR for Unambiguous Connectivity

While 1D NMR provides the pieces, 2D NMR experiments show how they connect. COSY, HSQC, and HMBC experiments are essential for assembling the final structure.

Caption: Workflow for integrating 2D NMR data for structural assembly.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It will reveal the connectivity within the phenyl ring (H2'/H3'/H4'/H5'/H6') and the H5/H6/H7 protons on the quinoline core.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton with the carbon atom it is attached to. It is the primary tool for assigning carbon chemical shifts based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the molecular puzzle together. It shows correlations between protons and carbons that are 2 or 3 bonds away.

The following long-range correlations are critical for confirming the specific isomer, this compound.

Caption: Key HMBC correlations confirming substituent positions.

| Proton(s) | Correlates to Carbon(s) | Significance |

| -CH₃ (at C8) | C7, C8, C8a | Unambiguously places the methyl group at the 8-position. |

| H3 | C2, C4, C4a, C=O | Confirms the pyridine ring structure and the position of the carboxylic acid at C4. |

| H2' / H6' (Phenyl) | C2, C3', C4' | Confirms the attachment of the phenyl ring to the C2 position of the quinoline core. |

| H5 | C4, C6, C7, C8a | Helps to assign the carbocyclic part of the quinoline ring system. |

Absolute Proof: Single-Crystal X-ray Crystallography

While NMR provides definitive proof of covalent bonding and constitution, X-ray crystallography provides irrefutable evidence of the three-dimensional structure in the solid state. It serves as the ultimate validation of the spectroscopic assignments.

Core Technique: X-ray Diffraction

This technique relies on growing a perfect, single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern reveals the precise spatial coordinates of every atom.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-purity compound is dissolved in a minimal amount of a suitable solvent or solvent system. Slow evaporation, vapor diffusion, or slow cooling is used to encourage the formation of single, diffraction-quality crystals. This is often the most challenging step.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and then rotated in a stream of monochromatic X-rays.

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final structure with high precision.

Expected Results & Interpretation

The crystallographic data for a related compound, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, provides insight into the expected structural features.[11][12]

-

Confirmation of Connectivity: The resulting 3D model will visually confirm the atomic connectivity deduced from NMR.

-

Bond Lengths and Angles: Precise measurements will be consistent with a hybrid aromatic system.

-

Conformation: The dihedral angles between the quinoline ring, the phenyl ring, and the carboxylic acid group will be determined. For instance, the phenyl ring and the carboxylic acid group are typically twisted out of the plane of the quinoline core to minimize steric hindrance.[11][12]

-

Intermolecular Interactions: The analysis will reveal how molecules pack in the crystal lattice, identifying key interactions like hydrogen bonds (e.g., between the carboxylic acid OH and the quinoline nitrogen of an adjacent molecule), which often form chains or networks.[11]

Synthesis of Evidence: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure is only confirmed when all data are in complete agreement.

Integrated Analysis Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C17H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. chempap.org [chempap.org]

- 8. This compound,(CAS# 107027-34-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 8-Methyl-2-phenylquinoline-4-carboxylic acid

This guide provides a comprehensive framework for the biological activity screening of 8-Methyl-2-phenylquinoline-4-carboxylic acid, a novel compound with therapeutic potential. As researchers and drug development professionals, our objective is to systematically elucidate the bioactivity profile of this molecule, moving from broad-spectrum analysis to more defined mechanistic studies. This document offers a strategic and experimentally robust approach to achieving this goal, grounded in established scientific principles and methodologies.

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The diverse therapeutic applications of quinoline derivatives stem from their ability to interact with various biological targets.[1] The specific compound, this compound, belongs to the class of 2-phenylquinoline-4-carboxylic acids, which have been noted for their potential as anticancer agents, in part through the inhibition of enzymes like histone deacetylases (HDACs).[4][5]

The rationale for a comprehensive screening of this compound is therefore built on the established bioactivity of its parent structures. The presence of the methyl group at the 8-position and the phenyl group at the 2-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel or enhanced biological effects. This guide outlines a tiered screening cascade designed to systematically uncover these activities.

Part 1: Initial In Vitro Screening Cascade

The initial phase of screening is designed to provide a broad overview of the compound's biological effects, primarily focusing on cytotoxicity and antimicrobial activity. This high-throughput approach allows for the rapid identification of promising areas for further investigation.

General Cytotoxicity Assessment

A fundamental first step is to determine the compound's general cytotoxicity across a panel of cancerous and non-cancerous cell lines. This provides a preliminary indication of its therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.[6]

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Data Presentation: Example IC50 Values

| Cell Line | Type | Example IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HCT-116 | Colon Cancer | 22.8 |

| A549 | Lung Cancer | 35.1 |

| HEK293 | Normal Kidney | >100 |

Causality Behind Experimental Choices: The use of multiple cancer cell lines from different tissue origins provides a broader picture of the compound's anticancer potential.[2] Including a non-cancerous cell line like HEK293 is crucial for assessing selectivity and potential for off-target toxicity.[7]

Antimicrobial Activity Screening

Given that many quinoline derivatives exhibit antimicrobial properties, it is prudent to screen this compound against a panel of pathogenic bacteria and fungi.[3][8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Compound Dilution: Perform serial dilutions of this compound in a 96-well plate containing broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Data Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Example MIC Values

| Microorganism | Type | Example MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Candida albicans | Fungal Pathogen | 128 |

Trustworthiness of the Protocol: The broth microdilution assay is a standardized and widely accepted method for determining MIC values, ensuring reproducibility and comparability of results.

Part 2: Focused In Vitro Bioactivity Profiling

Based on the initial screening results, a more focused investigation into specific biological activities is warranted. Given the known activities of related compounds, anticancer and anti-inflammatory pathways are logical areas of exploration.

Elucidation of Anticancer Mechanisms

Should the initial cytotoxicity screen reveal potent and selective activity against cancer cell lines, the next step is to investigate the underlying mechanisms of action.

Experimental Workflow: Investigating Apoptosis and Cell Cycle Arrest

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Authoritative Grounding: Quinoline carboxylic acid derivatives have been shown to induce cell cycle arrest, particularly at the G2/M and S phases, and to trigger apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2.[9]

Assessment of Anti-inflammatory Potential

The structural similarity of the test compound to known anti-inflammatory agents warrants an investigation into its effects on inflammatory pathways.[10][11]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO). The Griess assay can be used to quantify NO levels.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

-

Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve.

Signaling Pathway: Potential Inhibition of NF-κB

Part 3: Preliminary In Vivo Evaluation

Positive and potent in vitro findings should be followed by preliminary in vivo studies to assess the compound's efficacy and safety in a whole-organism context.[12][13]

Xenograft Model for Anticancer Activity

Experimental Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

-

Compound Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., a standard chemotherapeutic agent) should be included.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Carrageenan-induced Paw Edema Model for Anti-inflammatory Activity

Experimental Protocol:

-

Compound Administration: Administer this compound to rats or mice.

-

Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation.

-

Edema Measurement: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema compared to a control group.

Conclusion

The systematic screening of this compound, as outlined in this guide, provides a robust framework for elucidating its therapeutic potential. By progressing from broad-spectrum in vitro assays to more focused mechanistic studies and preliminary in vivo models, researchers can build a comprehensive biological activity profile of this novel compound. The insights gained from this structured approach are invaluable for guiding further drug development efforts.

References

- Eaton, P. E. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways.

- Al-Ostath, A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- Bray, P. G., et al. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Bucar, F., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.

- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

- BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.

- Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.

- Vyas, V. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry.

- Gebrechristos, S., et al. (2022). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Molecules.

- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry.

- BenchChem. (2025). The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers.

- Bucar, F., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.

- Al-Ostath, A., et al. (2020). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.

- Kumar, J., & Kumar, A. (2020). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate.

- van der Burg, B., et al. (2010). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Environmental Health Perspectives.

- Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.

- Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx.

- Roe, A. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- GenScript. (n.d.). Terminology of Molecular Biology for In Vivo Screening.

- Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules.

- Koga, H., et al. (1985). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.

- U.S. EPA. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives.

- Kumar, A., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry.

- Sebastian, R., et al. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.

- Pharmaron. (n.d.). In vitro Assay Development – Robust CGT Analysis.

- Gut, P., et al. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. International Journal of Molecular Sciences.

- Eglen, R. M. (2005). In vitro Screening Systems. ResearchGate.

- BenchChem. (2025). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.

- Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.

- Al-Ostath, A., et al. (2020). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate.

- Al-Bayati, M. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research.

- ChemBK. (n.d.). This compound.

- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.

- Gebrechristos, S., et al. (2022). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate.

- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.

- LookChem. (n.d.). This compound.

- Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. genscript.com [genscript.com]

- 13. ijpbs.com [ijpbs.com]

An In-depth Technical Guide to 8-methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methyl-2-phenylquinoline-4-carboxylic acid, identified by the CAS number 107027-34-9, is a heterocyclic organic compound belonging to the quinoline carboxylic acid class. This structural motif is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. While specific research on this compound is limited, its structural framework suggests potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a comprehensive overview of the known properties of this compound and explores its potential therapeutic applications by drawing parallels with closely related analogues within the 2-phenylquinoline-4-carboxylic acid family.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 107027-34-9 | [1] |

| Chemical Name | This compound | [2] |

| Molecular Formula | C₁₇H₁₃NO₂ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Appearance | Solid | |

| Storage | 2-8°C, sealed in a dry environment | - |

Synthesis and Analytical Characterization

Conceptual Synthetic Workflow: The Doebner Reaction

The Doebner reaction provides a straightforward approach to synthesizing quinoline-4-carboxylic acids. The following diagram illustrates a plausible synthetic route for this compound based on this reaction.

Caption: Conceptual workflow for the synthesis of this compound via the Doebner reaction.

Step-by-Step Methodology (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylaniline and benzaldehyde in a suitable solvent, such as ethanol.

-

Addition of Pyruvic Acid: Slowly add pyruvic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.[4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition of the compound.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound.[5]

Potential Biological Activities and Therapeutic Applications

Due to the absence of specific biological data for this compound, its potential therapeutic applications are inferred from studies on structurally related 2-phenylquinoline-4-carboxylic acid derivatives. This class of compounds has shown promise in several therapeutic areas.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Several studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as potent inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in various cancers, making them a key target for anticancer drug development.

Mechanism of Action (Hypothesized):

The proposed mechanism of action for HDAC inhibition by this class of compounds involves the chelation of the zinc ion in the active site of the enzyme by the carboxylic acid moiety. This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. The subsequent changes in chromatin structure result in the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[7]

Sources

- 1. This compound,(CAS# 107027-34-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. PubChemLite - this compound (C17H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of novel 8-Methyl-2-phenylquinoline-4-carboxylic acid derivatives

<Technical Guide: Discovery and Synthesis of Novel 8-Methyl-2-phenylquinoline-4-carboxylic Acid Derivatives

A Senior Application Scientist's Perspective on Rational Drug Design, Synthesis, and Evaluation

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The versatility of the quinoline scaffold allows for the strategic placement of various substituents, enabling fine-tuning of its pharmacological profile. This guide focuses on a specific, rationally designed class of derivatives: 8-Methyl-2-phenylquinoline-4-carboxylic acids. The core hypothesis is that the specific placement of a methyl group at the 8-position and a phenyl group at the 2-position, combined with the essential carboxylic acid at the 4-position, will confer novel biological activities or enhance existing ones.

The 4-carboxylic acid moiety is particularly significant as it is a key feature in many biologically active quinolines, often involved in critical binding interactions with biological targets, such as forming salt bridges with receptor residues.[5][6][7] The 2-phenyl substitution is known to contribute to cytotoxic and antimicrobial activities, with its lipophilicity often correlating with potency.[7] The addition of an 8-methyl group is an exploratory modification aimed at probing a specific region of the target binding pocket, potentially enhancing selectivity or potency.

Strategic Synthesis: The Pfitzinger Reaction

For the synthesis of the target this compound derivatives, the Pfitzinger reaction is a highly effective and versatile method.[8][9][10] This reaction involves the condensation of an isatin derivative (in this case, 3-methylisatin) with a carbonyl compound possessing an α-methylene group (acetophenone) in the presence of a strong base.[10][11]

Causality Behind Experimental Choices:

-

Choice of Reaction: The Pfitzinger reaction is chosen over other methods like the Doebner-von Miller or Skraup synthesis because it directly yields the desired quinoline-4-carboxylic acid scaffold from readily available starting materials.[1][2][12][13] It offers a more convergent and efficient route to the target structure.

-

Starting Materials:

-

3-Methylisatin: This provides the benzene ring portion of the quinoline with the desired methyl group at what will become the 8-position.

-

Acetophenone: This provides the phenyl group at the 2-position and the necessary carbons for the formation of the pyridine ring.

-

Potassium Hydroxide (KOH): A strong base is required to catalyze the initial ring-opening of the isatin lactam, a critical step in the reaction mechanism.[10][11]

-

-

Solvent System: A mixture of ethanol and water is often used. Ethanol helps to solubilize the organic starting materials, while the aqueous base facilitates the isatin ring opening.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methylisatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Heating mantle and magnetic stirrer

Procedure:

-

Base Preparation: In a 250 mL round-bottom flask, dissolve a stoichiometric excess (2.0-2.5 equivalents) of KOH in a 4:1 mixture of ethanol and water. Stir until fully dissolved.

-

Reaction Initiation: To the stirred basic solution, add 1.0 equivalent of 3-methylisatin. The mixture will typically change color as the isatin ring opens.

-

Addition of Carbonyl Component: Add 1.0 equivalent of acetophenone to the reaction mixture dropwise.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring for 18-24 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After cooling to room temperature, pour the reaction mixture into ice-water. Carefully acidify the mixture with concentrated HCl to a pH of approximately 2. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final this compound.[9]

Overall Research Workflow

The following diagram illustrates the logical flow from the initial synthetic concept to the final biological evaluation.

Caption: Proposed binding of the lead compound in the DHODH active site.

Conclusion and Future Directions

This guide has outlined a rational approach to the discovery and synthesis of novel this compound derivatives. By employing the robust Pfitzinger synthesis, a focused library of compounds can be efficiently generated. Subsequent biological evaluation, guided by SAR principles, can identify lead compounds with potent antiproliferative activity.

Future work should focus on:

-

Lead Optimization: Further refining the structure of the most potent hits to improve efficacy, selectivity, and drug-like properties (e.g., solubility, metabolic stability). [14]* Mechanism of Action Confirmation: Conducting enzymatic assays to confirm DHODH inhibition and performing co-crystallization studies to validate the proposed binding mode. [5][15]* In Vivo Studies: Advancing optimized lead compounds into preclinical animal models to assess their in vivo efficacy and safety profiles.

The systematic exploration of this novel chemical space holds significant promise for the development of the next generation of quinoline-based therapeutics.

References

- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- SynArchive. (n.d.). Doebner-Miller Reaction.

- Al-Ostath, A., et al. (2020). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - NIH.

- Chen, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.

- Benchchem. (n.d.). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.

- El-Sayed, M. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.

- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.

- Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.

- Wikipedia. (n.d.). Pfitzinger reaction.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications.

- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.

- Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.

- Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.

- Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.

- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- El-Gamal, M. I., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed.

- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Investigating the Mechanism of Action of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Foreword: Charting the Unexplored Territory of a Novel Quinoline Derivative

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for elucidating the mechanism of action of the novel compound, 8-Methyl-2-phenylquinoline-4-carboxylic acid. While the therapeutic potential of the quinoline scaffold is well-documented, this specific derivative remains largely uncharted territory. This document provides a structured, yet flexible, framework for its investigation, grounded in established scientific principles and cutting-edge methodologies. Our approach is not to simply list protocols, but to foster a deep understanding of the scientific rationale behind each experimental choice, empowering you to navigate the complexities of mechanistic discovery with confidence and ingenuity.

Foundational Understanding: The Quinoline Core and Its Therapeutic Promise

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The versatility of the quinoline core allows for structural modifications that can fine-tune its pharmacological properties.

Notably, derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation.[3][4][5][6] Specifically, some analogs have demonstrated selectivity for HDAC3, a target implicated in cancer pathogenesis.[3][6] Furthermore, the 8-substituted quinolines, particularly 8-hydroxyquinolines, are recognized for their potent metal-chelating properties, which can influence various cellular processes and contribute to their therapeutic effects.[7][8][9][10]

Given the structural features of this compound, we can hypothesize two primary avenues for its mechanism of action:

-

Epigenetic Modulation: Inhibition of histone deacetylases (HDACs).

-

Metal Ion Homeostasis: Chelation of biologically relevant metal ions.

This guide will systematically explore both possibilities, providing a logical flow of experiments to build a comprehensive mechanistic profile.

Part I: Investigating the Role as a Histone Deacetylase (HDAC) Inhibitor

The 2-phenylquinoline-4-carboxylic acid moiety strongly suggests a potential interaction with HDAC enzymes.[3][4][5][6] Our investigation will therefore commence with a series of assays to determine if this compound acts as an HDAC inhibitor.

Initial Screening: Pan-HDAC Inhibitory Activity

The first step is to ascertain if the compound exhibits broad HDAC inhibitory activity.

Experimental Protocol: In Vitro Pan-HDAC Inhibitory Assay

This colorimetric assay provides a rapid assessment of general HDAC inhibition.

Principle: This assay utilizes a substrate that, when deacetylated by HDACs, becomes susceptible to a developing solution that produces a colored product. The intensity of the color is inversely proportional to HDAC activity.

Step-by-Step Methodology:

-

Prepare Reagents:

-

HDAC Assay Buffer (e.g., Tris-HCl, pH 8.0, with NaCl and MgCl2).

-

HeLa nuclear extract (as a source of HDAC enzymes).

-

HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA).

-

Developer solution (e.g., containing trypsin).

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control.

-

This compound dissolved in DMSO.

-

-

Assay Setup (96-well plate):

-

Blank wells: Assay buffer only.

-

Negative control wells: Assay buffer + HeLa nuclear extract + Substrate.

-

Positive control wells: Assay buffer + HeLa nuclear extract + Substrate + Positive control inhibitor (TSA or SAHA).

-

Test wells: Assay buffer + HeLa nuclear extract + Substrate + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add the developer solution to all wells and incubate at 37°C until a yellow color develops in the negative control wells.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: